

An In-depth Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *1-(Oxetan-3-yl)pyrazole-3-boronic Acid*
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Elucidating the Molecular Architecture of 1-(Oxetan-3-yl)pyrazole-3-boronic acid: A Multi-Technique Approach

Introduction: The Strategic Importance of 1-(Oxetan-3-yl)pyrazole-3-boronic acid

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is paramount to developing novel therapeutics with optimized properties. The molecule **1-(Oxetan-3-yl)pyrazole-3-boronic acid** is a prime example of such molecular engineering. It incorporates three key pharmacophoric elements:

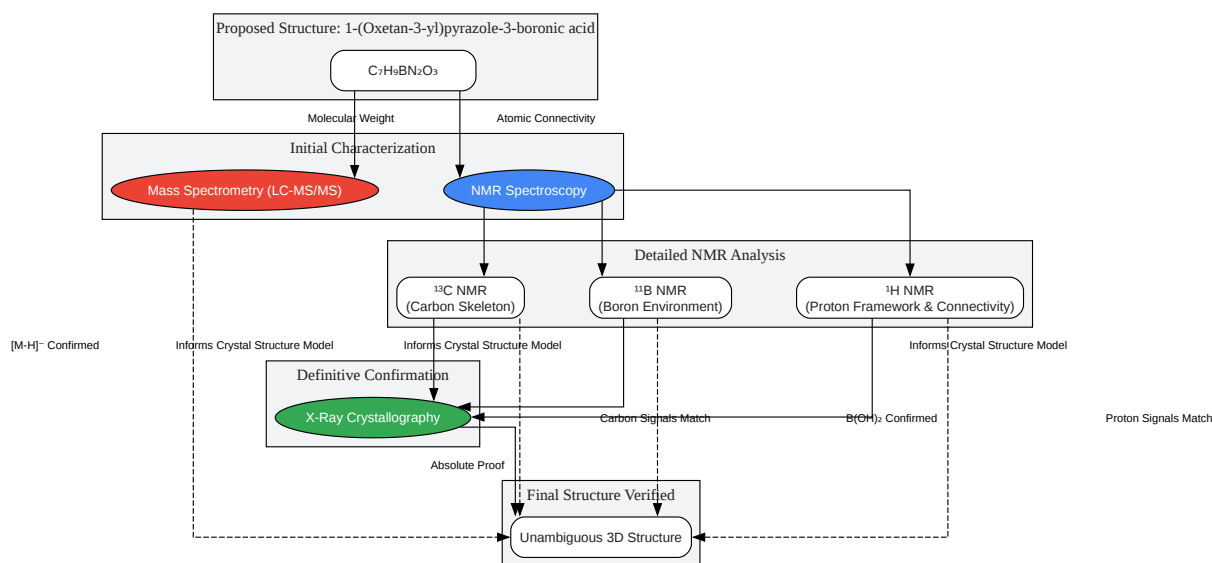
- The Pyrazole Ring: A five-membered aromatic heterocycle that is a cornerstone in a multitude of approved drugs, valued for its metabolic stability and versatile interaction capabilities.^{[1][2][3]}

- The Oxetane Moiety: A four-membered saturated heterocycle increasingly used as a "magic methyl" equivalent. Its incorporation can significantly improve key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while also providing a rigid vector for exiting the molecular core.[4]
- The Boronic Acid Group: A functional group of immense value in synthetic chemistry, most notably as a key partner in Suzuki-Miyaura cross-coupling reactions, which are fundamental to constructing complex biaryl systems.[5][6] Furthermore, boronic acids themselves can act as reversible covalent inhibitors, targeting serine proteases and other enzymes.

Given its potential as a versatile building block in drug discovery programs, the unambiguous confirmation of its chemical structure is a non-negotiable prerequisite.[7][8] This guide provides an in-depth, experience-driven walkthrough of the integrated analytical workflow required to achieve complete structural elucidation, designed for researchers and drug development professionals who require both procedural detail and a clear understanding of the scientific rationale.

The Elucidation Strategy: A Triad of Orthogonal Analyses

The structural confirmation of a novel chemical entity like **1-(Oxetan-3-yl)pyrazole-3-boronic acid** cannot rely on a single analytical technique. Instead, we employ a self-validating system of three core, orthogonal methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each technique provides a unique and complementary piece of the structural puzzle, and their combined data provide an unassailable confirmation of the molecule's identity and connectivity.



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Caption: Integrated workflow for structural elucidation.

PART 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Covalent Framework

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and number of hydrogen, carbon, and boron atoms within the molecule.

^1H NMR Spectroscopy: Probing the Proton Environment

Causality Behind Experimental Choices: ^1H NMR is the first-line experiment because it is highly sensitive and provides immediate information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this specific molecule, it is crucial for confirming the integrity and connectivity of the oxetane and pyrazole rings.

Experimental Protocol:

- **Sample Preparation:** Accurately weigh ~5 mg of the compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d_6). The choice of DMSO- d_6 is strategic as it effectively solubilizes the polar boronic acid and its hydroxyl protons are often observable as a broad singlet.
- **Instrument Setup:** Acquire the spectrum on a 400 MHz (or higher) spectrometer.
- **Acquisition:** Run a standard proton experiment with 16-32 scans.
- **Processing:** Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and reference the solvent peak to δ 2.50 ppm.

Expected Data & Interpretation:

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~13.0	br s	1H	Pyrazole N-H	The N-H proton of a pyrazole ring is typically deshielded and appears as a broad singlet.
~8.50	br s	2H	B(OH) ₂	Boronic acid protons are exchangeable and appear as a broad singlet, which may disappear upon a D ₂ O shake.
~8.10	d	1H	Pyrazole C ₅ -H	This proton is adjacent to the C ₄ -H and will appear as a doublet.
~6.50	d	1H	Pyrazole C ₄ -H	This proton is adjacent to the C ₅ -H and will appear as a doublet.

~5.50	p	1H	Oxetane C ₃ -H	The methine proton on the oxetane ring, coupled to the four adjacent CH ₂ protons, will appear as a pentet.
~4.90	t	2H	Oxetane C ₂ ,C ₄ -H (eq)	The two equivalent methylene protons on the oxetane ring will be coupled to the methine proton, appearing as a triplet.
~4.70	t	2H	Oxetane C ₂ ,C ₄ -H (ax)	The other two equivalent methylene protons on the oxetane ring will also appear as a triplet coupled to the methine proton.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Causality Behind Experimental Choices: ¹³C NMR confirms the number of unique carbon environments and provides information about their hybridization (sp², sp³). This is essential to verify the presence of all seven carbon atoms in their expected electronic environments.

Experimental Protocol:

- Sample Preparation: Use the same sample prepared for ¹H NMR.

- Instrument Setup: Acquire a proton-decoupled ^{13}C spectrum on the same spectrometer.
- Acquisition: A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ^{13}C .
- Processing: Reference the DMSO- d_6 solvent peak to δ 39.52 ppm.

Expected Data & Interpretation:

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~140.0	Pyrazole C ₅	Aromatic carbon adjacent to two nitrogen atoms.
~135.0	Pyrazole C ₄	Aromatic CH carbon.
~105.0	Pyrazole C ₃ -B	Carbon bearing the boronic acid group; its signal may be broad due to coupling with the boron nucleus.
~75.0	Oxetane C ₂ , C ₄	Equivalent sp ³ carbons of the oxetane ring bonded to oxygen.
~55.0	Oxetane C ₃	The sp ³ methine carbon of the oxetane ring.

^{11}B NMR Spectroscopy: The Definitive Boronic Acid Signature

Causality Behind Experimental Choices: This technique is indispensable for characterizing any boron-containing compound.^[9] ^{11}B NMR directly probes the boron nucleus, confirming the presence and electronic state of the boronic acid functional group.^[10] The chemical shift is highly sensitive to the hybridization of the boron atom; sp²-hybridized trigonal planar boronic acids resonate in a distinct downfield region compared to their sp³-hybridized tetrahedral boronate ester or anion counterparts.^{[11][12][13]}

Experimental Protocol:

- **Sample Preparation:** Prepare a more concentrated sample (~10-15 mg in 0.6 mL of DMSO- d_6) in a quartz NMR tube. **Trustworthiness:** Standard borosilicate glass NMR tubes contain boron and will produce a large, broad background signal that obscures the analyte signal; quartz tubes are essential for clean spectra.[11][12]
- **Instrument Setup:** Tune the spectrometer to the ^{11}B frequency. Use a boron-free probe if available.
- **Acquisition:** Acquire the spectrum with an external reference standard ($\text{BF}_3 \cdot \text{OEt}_2$, δ 0 ppm).
- **Processing:** Apply standard processing to the FID.

Expected Data & Interpretation: A single, relatively broad signal is expected in the range of δ 25-33 ppm.[14] This chemical shift is characteristic of a trigonal planar (sp^2 -hybridized) aryl/heteroaryl boronic acid, providing direct and unambiguous evidence of the $\text{B}(\text{OH})_2$ group.

PART 2: Mass Spectrometry (MS) – Confirming Molecular Weight and Integrity

Causality Behind Experimental Choices: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this analysis, a "soft" ionization technique like Electrospray Ionization (ESI) coupled with a high-sensitivity tandem quadrupole mass spectrometer is ideal. This approach minimizes fragmentation and maximizes detection of the parent ion.

Challenges with Boronic Acids: A key consideration when analyzing boronic acids by MS is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[15] This can complicate the mass spectrum. Therefore, analytical conditions must be optimized to favor the detection of the monomeric species.

Experimental Protocol: UPLC-MS/MS

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 $\mu\text{g}/\text{mL}$) in a mixture of acetonitrile and water.

- Chromatography (UPLC):
 - Column: ACQUITY Premier BEH C18 Column.
 - Mobile Phase A: 10 mM Ammonium Acetate in Water.[16]
 - Mobile Phase B: Acetonitrile.[16]
 - Gradient: A suitable gradient to ensure the compound elutes as a sharp peak.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization, Negative (ESI-). Rationale: Boronic acids are often more sensitive in negative mode, readily forming the deprotonated $[M-H]^-$ ion.[17]
 - Acquisition: Full scan mode to identify the parent ion, followed by MS/MS fragmentation of the parent ion to aid in structural confirmation.

Expected Data & Interpretation:

Parameter	Expected Value
Molecular Formula	$C_7H_9BN_2O_3$
Exact Mass	179.0631
Observed Ion (ESI-)	$[M-H]^-$
Expected m/z	178.0558
Potential Boroxine m/z	$[M_3-3H_2O-H]^-$ at m/z 482.13

The primary goal is to observe the $[M-H]^-$ ion with a mass accuracy of <5 ppm. The presence of the boroxine trimer is a known artifact and, while expected, its minimization through optimized conditions is desirable.

PART 3: X-Ray Crystallography – The Unambiguous 3D Structure

Causality Behind Experimental Choices: While NMR and MS provide compelling evidence for the proposed structure, only single-crystal X-ray crystallography can deliver an unambiguous, three-dimensional map of the atomic positions in the solid state.[18][19] It definitively confirms the connectivity, including the attachment of the oxetane to the N1-position of the pyrazole and the boronic acid to the C3-position, and reveals crucial details about bond lengths, angles, and intermolecular interactions.

Experimental Protocol:

- Crystal Growth (Self-Validating System): The ability to grow a high-quality single crystal is in itself an indication of the compound's purity.
 - Method: Slow evaporation or vapor diffusion are common techniques.[4]
 - Procedure (Slow Evaporation): Prepare a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, methanol, or an acetone/water mixture). Loosely cap the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.
- Data Collection:
 - A suitable single crystal (0.1-0.3 mm) is selected and mounted on a goniometer head.[4]
 - The crystal is cooled to ~100 K in a stream of cold nitrogen to minimize thermal vibrations.
 - The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo K α), and the resulting diffraction pattern is collected on a detector as the crystal is rotated.[4]
- Structure Solution and Refinement:
 - The diffraction data are used to solve the electron density map of the unit cell, revealing the initial atomic positions.
 - This model is then refined by adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns, resulting in a final, validated structure.[4]

Expected Data & Interpretation: The final output will be a complete structural model confirming:

- The planar pyrazole ring.
- The puckered conformation of the oxetane ring.
- The precise bond lengths and angles of the B-C and B-O bonds.
- A network of intermolecular hydrogen bonds in the crystal lattice, likely involving the boronic acid hydroxyl groups and the pyrazole nitrogen atoms, which dictates the solid-state packing.

Conclusion

The structural elucidation of **1-(Oxetan-3-yl)pyrazole-3-boronic acid** is a case study in the power of a modern, multi-technique analytical workflow. Through the systematic application of ^1H , ^{13}C , and ^{11}B NMR spectroscopy, we can confidently map the molecule's covalent framework and confirm the integrity of its key functional groups. High-resolution mass spectrometry validates the elemental composition and molecular weight. Finally, single-crystal X-ray crystallography provides the ultimate, irrefutable proof of the three-dimensional structure. This rigorous, self-validating approach ensures the highest level of scientific integrity, providing the solid foundation required for the advancement of this promising building block in drug discovery and development programs.

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